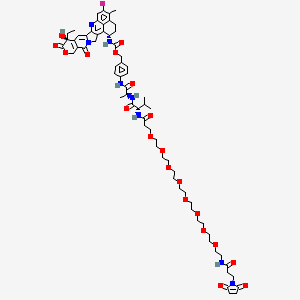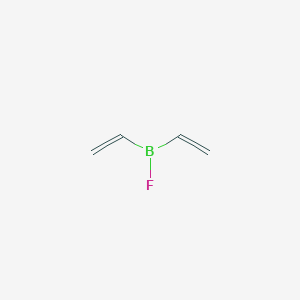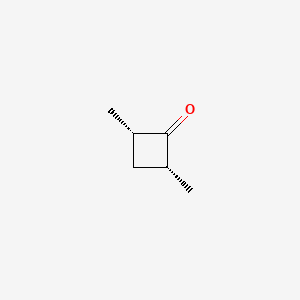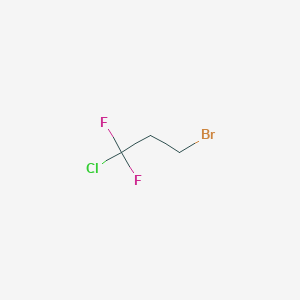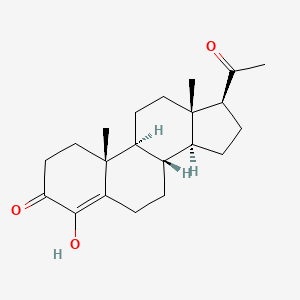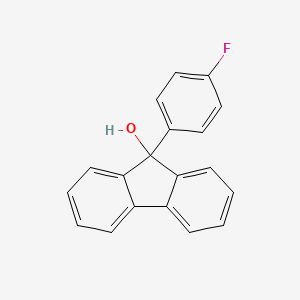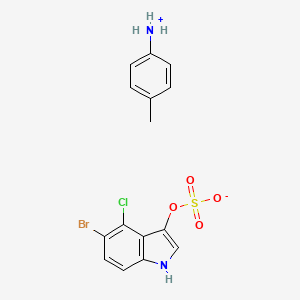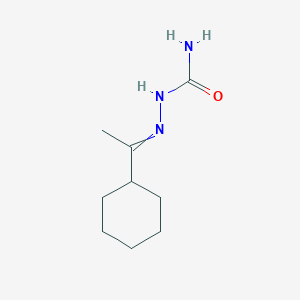
Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- is an organic compound with the molecular formula C10H17N3O. This compound is known for its unique structure, which includes a hydrazinecarboxamide group attached to a cyclohexylethylidene moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- typically involves the reaction of hydrazinecarboxamide with a suitable cyclohexyl derivative under controlled conditions. One common method involves the condensation of hydrazinecarboxamide with cyclohexanone in the presence of an acid catalyst. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinecarboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Hydrazine derivatives
Substitution: Various substituted hydrazinecarboxamide derivatives
Aplicaciones Científicas De Investigación
Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the presence of the hydrazinecarboxamide group, which can donate and accept hydrogen bonds. The compound’s unique structure allows it to fit into the active sites of various enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- can be compared with other similar compounds such as:
Semicarbazide: Similar in structure but lacks the cyclohexylethylidene moiety.
Aminourea: Contains a similar hydrazinecarboxamide group but with different substituents.
Carbamylhydrazine: Another related compound with a hydrazinecarboxamide group.
The uniqueness of Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
829-49-2 |
|---|---|
Fórmula molecular |
C9H17N3O |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
(1-cyclohexylethylideneamino)urea |
InChI |
InChI=1S/C9H17N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H3,10,12,13) |
Clave InChI |
HVNKFOLPFVMTAG-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=O)N)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


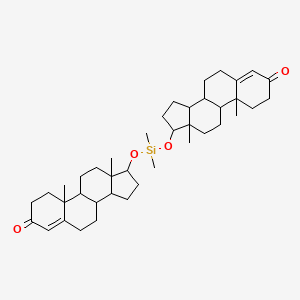
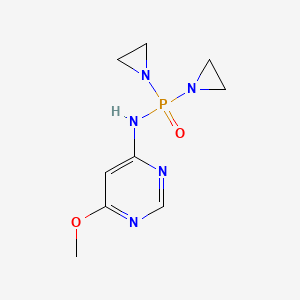
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
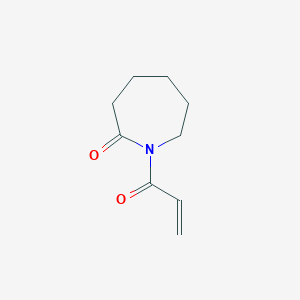
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
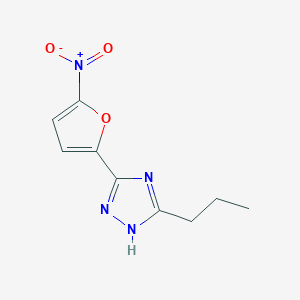
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)
